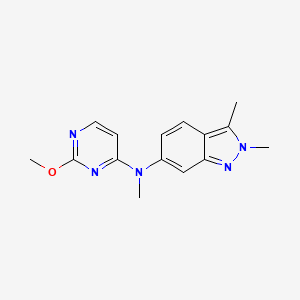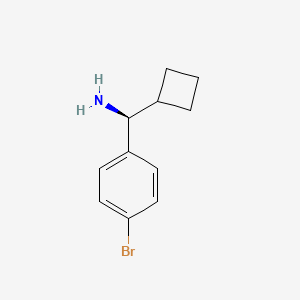
(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-溴苯基)-1-环丁基甲胺是一种有机化合物,其特征在于一个溴苯基连接到环丁基甲胺结构上。
准备方法
合成路线和反应条件
(1S)-1-(4-溴苯基)-1-环丁基甲胺的合成通常涉及以下步骤:
环丁基甲胺的形成: 环丁基甲胺部分通过从环丁烷开始的一系列反应合成。这包括形成环丁基甲醇,然后使用如亚硫酰氯 (SOCl2) 和氨 (NH3) 等试剂将其转化为环丁基甲胺。
偶联反应: 最后一步涉及使用合适的偶联剂(例如碳载钯 (Pd/C))在氢化条件下将溴苯基与环丁基甲胺部分偶联。
工业生产方法
(1S)-1-(4-溴苯基)-1-环丁基甲胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。通常采用连续流动反应器和自动化系统来提高效率和可扩展性。
化学反应分析
反应类型
(1S)-1-(4-溴苯基)-1-环丁基甲胺会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化,形成相应的酮或羧酸。
还原: 使用如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂的还原反应可以将该化合物转化为相应的胺或醇。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾 (KMnO4)。
还原: 无水乙醚中的氢化铝锂 (LiAlH4)。
取代: 二甲基甲酰胺 (DMF) 中的叠氮化钠 (NaN3)。
主要形成的产物
氧化: 形成酮或羧酸。
还原: 形成伯胺或仲胺。
取代: 形成叠氮化物或腈。
科学研究应用
(1S)-1-(4-溴苯基)-1-环丁基甲胺在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块,以及作为各种化学反应的试剂。
生物学: 研究其作为配体在结合研究中的潜力,以及作为生物化学分析中的探针。
医药: 探索其潜在的治疗特性,包括其作为药物化合物合成前体的作用。
工业: 用于生产具有特定特性的特种化学品和材料。
作用机制
(1S)-1-(4-溴苯基)-1-环丁基甲胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为配体,与受体或酶结合并调节其活性。这种相互作用会导致各种生物学效应,包括细胞信号通路和代谢过程的变化。
相似化合物的比较
类似化合物
(S)-(-)-4-溴-α-苯乙胺: 结构相似,但具有乙胺部分,而不是环丁基甲胺。
1-(4-溴苯基)-2-苯乙酮: 包含苯乙酮基团,而不是环丁基甲胺。
独特性
(1S)-1-(4-溴苯基)-1-环丁基甲胺的独特性在于它含有环丁基甲胺部分,赋予了其独特的化学和生物学特性。
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
(S)-(4-bromophenyl)-cyclobutylmethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2/t11-/m0/s1 |
InChI 键 |
BDERHEVTDJWPSK-NSHDSACASA-N |
手性 SMILES |
C1CC(C1)[C@@H](C2=CC=C(C=C2)Br)N |
规范 SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


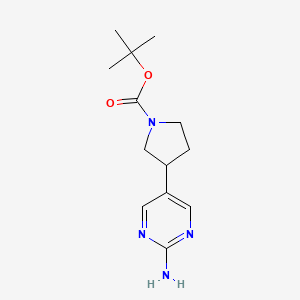
![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
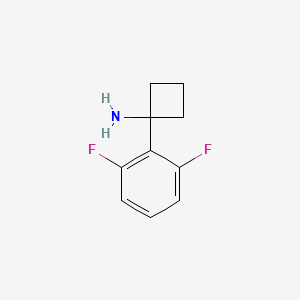
![[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11731128.png)

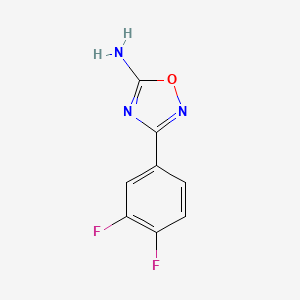
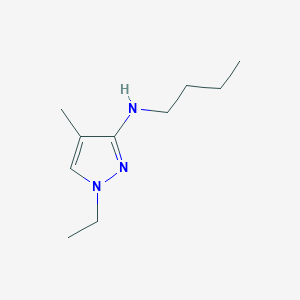
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11731147.png)
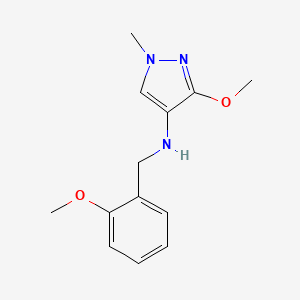
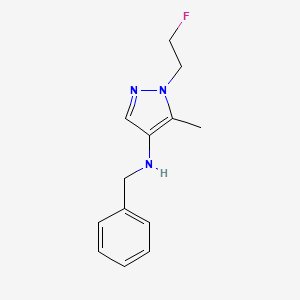
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11731174.png)

![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
